Heptyl mercaptoacetate
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Overview
Description
Heptyl mercaptoacetate, also known as acetic acid, mercapto-, heptyl ester, is an organic compound with the molecular formula C9H18O2S. It is a colorless liquid with a strong, unpleasant odor. This compound contains both a thiol (mercaptan) and an ester functional group, making it a versatile reagent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptyl mercaptoacetate can be synthesized through the esterification of mercaptoacetic acid with heptanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Heptyl mercaptoacetate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the thiol group under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Heptanol and mercaptoacetic acid.
Substitution: Thioethers or thioesters.
Scientific Research Applications
Heptyl mercaptoacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and adhesives .
Mechanism of Action
Heptyl mercaptoacetate exerts its effects primarily through its thiol group, which can form covalent bonds with various molecular targets. This interaction can modulate the activity of enzymes and other proteins, leading to changes in cellular processes. The ester group also plays a role in the compound’s reactivity, allowing it to participate in esterification and transesterification reactions .
Comparison with Similar Compounds
Similar Compounds
Ethyl mercaptoacetate: Similar in structure but with an ethyl group instead of a heptyl group.
Methyl mercaptoacetate: Contains a methyl group instead of a heptyl group.
Butyl mercaptoacetate: Features a butyl group in place of the heptyl group
Uniqueness
Heptyl mercaptoacetate is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and interactions with other molecules. This makes it particularly useful in applications where longer hydrophobic chains are advantageous, such as in the production of certain polymers and coatings .
Properties
CAS No. |
39583-10-3 |
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Molecular Formula |
C9H18O2S |
Molecular Weight |
190.31 g/mol |
IUPAC Name |
heptyl 2-sulfanylacetate |
InChI |
InChI=1S/C9H18O2S/c1-2-3-4-5-6-7-11-9(10)8-12/h12H,2-8H2,1H3 |
InChI Key |
GBJFQMKBFBYNPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)CS |
Origin of Product |
United States |
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